Hydrocortisone sodium succinate

Vue d'ensemble

Description

Le succinate de sodium d'hydrocortisone est un corticostéroïde glucocorticoïde synthétique et un ester de corticostéroïde. Il est couramment utilisé pour ses propriétés anti-inflammatoires et immunosuppressives. Ce composé est utilisé pour traiter diverses affections, notamment les réactions allergiques graves, les maladies dermatologiques, les troubles endocriniens, les maladies gastro-intestinales, les maladies hématologiques, les maladies néoplasiques, les affections du système nerveux, les maladies ophtalmiques, les maladies rénales, les maladies respiratoires et les maladies rhumatismales .

Applications De Recherche Scientifique

Hydrocortisone sodium succinate has a wide range of scientific research applications:

Chemistry: It is used in the study of glucocorticoid receptor interactions and the development of new corticosteroid drugs.

Biology: It is used to investigate the effects of glucocorticoids on cellular processes and immune responses.

Medicine: It is used to treat a variety of conditions, including severe allergic reactions, inflammatory diseases, and adrenal insufficiency.

Industry: It is used in the formulation of pharmaceutical products and in the development of new drug delivery systems .

Mécanisme D'action

Target of Action

Hydrocortisone sodium succinate, also known as A-hydroCort, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced in the adrenal cortex .

Mode of Action

Upon binding to the glucocorticoid receptor, the hydrocortisone-receptor complex translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction leads to changes in gene expression, resulting in the modulation of various physiological processes . Hydrocortisone also inhibits the synthesis of prostaglandins through the synthesis of a family protein (lipocortin or macrocortin) that inhibits the activity of phospholipase A2 .

Biochemical Pathways

The binding of hydrocortisone to the glucocorticoid receptor affects multiple biochemical pathways. It inhibits the synthesis of prostaglandins and platelet-activating factor, both of which play key roles in inflammation . Hydrocortisone also modulates the immune response, which can lead to a decrease in symptoms associated with immune and inflammatory conditions .

Pharmacokinetics

This compound exhibits high bioavailability . After intravenous injection, the concentration of hydrocortisone reaches a peak value within 10 minutes, and then decreases with a half-life of approximately 1.24 hours . It is predicted that an intravenous injection of this compound every 6 hours in a dose of 5 mg hydrocortisone/kg would maintain hydrocortisone level at 100 to 150 micrograms/dl .

Result of Action

The action of this compound results in a reduction of symptoms associated with various conditions such as arthritis, severe allergies, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases . It weakens the immune system’s response to various diseases to reduce symptoms such as swelling and allergic-type reactions .

Action Environment

The stability and efficacy of this compound can be influenced by environmental factors such as light, temperature, and humidity . For instance, this compound is optimally stable at pH 7 to 8 and is stable for 72 hours at pH 6 and for 12 hours at pH 5 . More acidic solutions cause precipitation . Therefore, careful storage and handling are necessary to maintain the stability and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Hydrocortisone sodium succinate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to intracellular glucocorticoid receptors, which are then translocated into the nucleus. This binding initiates the transcription of glucocorticoid-responsive genes, such as various cytokines and lipocortins . These interactions result in the suppression of inflammation and modulation of the immune response. Additionally, this compound affects the activity of enzymes involved in carbohydrate, protein, and lipid metabolism .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also affects the balance of water and electrolytes within cells, impacting cellular metabolism . Furthermore, this compound can alter the expression of genes involved in the immune response, leading to immunosuppression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cytosolic glucocorticoid receptors. After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This binding initiates the transcription of genes that encode anti-inflammatory proteins and suppress pro-inflammatory cytokines . Additionally, this compound can inhibit the activity of enzymes involved in the inflammatory response, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Following intravenous injection, the compound’s effects are evident within one hour and persist for a variable period . The excretion of the administered dose is nearly complete within 12 hours . Stability studies have shown that this compound is optimally stable at pH 7 to 8 and can degrade over time at different temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential impacts on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs and cats, the compound is dosed at 1 to 2.5 mg per pound (2.5 to 5 mg/kg) twice daily for anti-inflammatory effects . Higher doses can lead to increased urination, water consumption, and muscle wasting . In experimental animal models, corticosteroids like this compound have been shown to be useful in managing hemorrhagic, traumatic, and surgical shock when standard therapy is ineffective . Long-term use can result in adverse effects such as delayed wound healing and adrenal insufficiency .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbohydrate, protein, and lipid metabolism. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which converts inactive cortisone to active cortisol . The compound also affects the renin-angiotensin-aldosterone system, influencing blood pressure regulation . Additionally, this compound can impact metabolic flux and metabolite levels, contributing to its wide-ranging effects on cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. When administered intravenously, it rapidly reaches many tissues within the body and exerts multiple pharmacologic effects . The compound can also be injected intramuscularly, leading to similar systemic effects due to rapid absorption into the vascular system . The distribution of this compound is influenced by its solubility and the presence of transporters and binding proteins that facilitate its movement within the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells. After binding to glucocorticoid receptors in the cytosol, the receptor-ligand complex translocates into the nucleus, where it exerts its effects on gene transcription . This localization is crucial for the compound’s activity, as it allows for the regulation of glucocorticoid-responsive genes and the suppression of inflammatory responses . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le succinate de sodium d'hydrocortisone est synthétisé à partir du succinate de monomester d'hydrocortisone. Le procédé consiste à dissoudre le succinate de monomester d'hydrocortisone dans de l'eau pure à des températures comprises entre 0 et 60 °C. Du bicarbonate de sodium ou de l'hydroxyde de sodium est ensuite ajouté pour ajuster le pH entre 7,5 et 11,0. De l'acétone est lentement ajoutée goutte à goutte à la solution et le mélange est maintenu à 10-20 °C pendant 1-2 heures. Le produit de la réaction est ensuite décoloré au charbon, filtré et séché sous pression réduite pour obtenir du succinate de sodium d'hydrocortisone .

Méthodes de production industrielle

En milieu industriel, la production de succinate de sodium d'hydrocortisone implique des étapes similaires, mais à plus grande échelle. Les conditions du processus sont optimisées pour garantir un rendement élevé et une pureté optimale. L'utilisation d'acétone dans la solution réactionnelle est soigneusement contrôlée pour stabiliser le produit et obtenir une pureté de 97 % ou plus .

Analyse Des Réactions Chimiques

Types de réactions

Le succinate de sodium d'hydrocortisone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers acides et bases pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique effectuée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du succinate de sodium d'hydrocortisone, qui sont utilisés dans différentes applications thérapeutiques .

Applications de la recherche scientifique

Le succinate de sodium d'hydrocortisone a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé dans l'étude des interactions du récepteur des glucocorticoïdes et le développement de nouveaux médicaments corticostéroïdes.

Biologie : Il est utilisé pour étudier les effets des glucocorticoïdes sur les processus cellulaires et les réponses immunitaires.

Médecine : Il est utilisé pour traiter diverses affections, notamment les réactions allergiques graves, les maladies inflammatoires et l'insuffisance surrénale.

Industrie : Il est utilisé dans la formulation de produits pharmaceutiques et dans le développement de nouveaux systèmes d'administration de médicaments .

Mécanisme d'action

Le succinate de sodium d'hydrocortisone exerce ses effets en se liant au récepteur des glucocorticoïdes. Ce complexe récepteur-ligand se transloque ensuite vers le noyau cellulaire, où il se lie aux éléments de réponse aux glucocorticoïdes dans la région promotrice des gènes cibles. Cette liaison conduit à la transcription de médiateurs anti-inflammatoires et immunosuppresseurs et à l'inhibition de l'activité des cytokines pro-inflammatoires .

Comparaison Avec Des Composés Similaires

Le succinate de sodium d'hydrocortisone est similaire à d'autres glucocorticoïdes, tels que :

Prednisone : Un glucocorticoïde synthétique ayant une durée d'action plus longue et une puissance plus élevée.

Dexamethasone : Un glucocorticoïde synthétique ayant une puissance très élevée et une longue durée d'action.

Le succinate de sodium d'hydrocortisone est unique en raison de son début d'action rapide et de sa solubilité dans l'eau, ce qui le rend approprié pour l'administration intraveineuse en cas d'urgence .

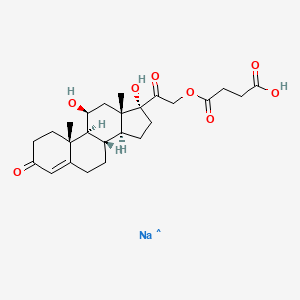

Propriétés

Numéro CAS |

125-04-2 |

|---|---|

Formule moléculaire |

C25H34O8.Na C25H34NaO8 |

Poids moléculaire |

485.5 g/mol |

Nom IUPAC |

sodium;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C25H34O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 |

Clé InChI |

LGKJVUKNTHOZJH-CODXZCKSSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C)O.[Na+] |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.[Na] |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

125-04-2 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

2203-97-6 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A-hyrocort cortisol hemisuccinate cortisol succinate cortisol succinate, sodium salt cortisol-21-(hydrogen succinate) hydrocortisone 21-sodium succinate hydrocortisone hemisuccinate hydrocortisone hemisuccinate anhydrous hydrocortisone succinate pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)- Solu-Cortef Sopolcort H Sopolkort |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Hydrocortisone sodium succinate, a synthetic glucocorticoid, functions similarly to endogenous cortisol. [] It binds to intracellular glucocorticoid receptors, forming a complex that translocates to the nucleus. [] This complex then binds to specific DNA sequences, modulating the transcription of glucocorticoid-responsive genes, ultimately leading to decreased inflammation and suppressed immune response. []

ANone: Research has shown that high doses of this compound can inhibit collagen biosynthesis in chicken embryo tibiae explants. [] This inhibition affects the production of hydroxyproline, hydroxylysine, and the uptake of precursor amino acids involved in collagen synthesis. []

ANone: While this compound doesn't significantly alter electrophysiological parameters in aerobic conditions, it has demonstrated a protective effect against hypoxia-induced changes in rabbit papillary muscle. [] Specifically, it mitigates the shortening of action potential duration at specific repolarization levels (-60mV) during hypoxia. []

ANone: The molecular formula of this compound is C25H33NaO8, and its molecular weight is 484.51 g/mol.

ANone: Several studies utilize UV-Vis spectrophotometry for analyzing this compound content and degradation. [, ] Additionally, high-performance liquid chromatography (HPLC) methods coupled with UV detection at 242 nm are frequently employed for related substance determination. [, , , ]

ANone: Research shows that protecting this compound solutions from light does not significantly impact its stability in 0.9% sodium chloride or 5% glucose solutions. []

ANone: While studies suggest stability for several hours at room temperature, intrathecal administration within a few hours of preparation is recommended for admixtures containing cytarabine, methotrexate sodium, and this compound due to the absence of antibacterial preservatives. []

ANone: One method involves adjusting the pH of the formulation. For example, A-Hydrocort sterile powder is formulated with sodium phosphate buffers to maintain a pH of 7-8 after reconstitution, ensuring drug stability. [] Additionally, storing the reconstituted solution at recommended temperatures (2-8°C) and protecting it from light can help maintain its stability.

ANone: While the provided research papers don't directly address specific formulation strategies to enhance solubility or bioavailability, the use of a highly water-soluble sodium succinate ester form already contributes to its rapid intravenous administration and bioavailability. []

ANone: Continuous intravenous infusion of this compound at doses of 0.32 and 0.65 mg/kg/h resulted in significant and sustained increases in plasma cortisol levels in healthy dogs. [] The plateau concentrations achieved were dependent on the dose, with the higher dose producing levels above those typically needed for adequate glucocorticoid and mineralocorticoid activity in stressed dogs with adrenal insufficiency. []

ANone: Research in pregnant sheep shows that maternal infusion of this compound does not significantly alter fetal plasma ACTH or cortisol concentrations, suggesting limited placental transfer. []

ANone: this compound has been shown to suppress IL-10 production by LPS-stimulated PBMCs in a dose-dependent manner, both in healthy individuals and cancer patients. [] This finding highlights its immunosuppressive properties beyond its anti-inflammatory effects.

ANone: A study comparing the efficacy of verapamil, this compound, and phosphatidylcholine in preventing peritoneal adhesions in rats found that phosphatidylcholine provided the most significant reduction in adhesion formation. [] While both verapamil and this compound showed some benefit, their effects were less pronounced than those of phosphatidylcholine. []

ANone: A study investigating the combination of oral this compound and aluminum phosphate gel for stricture prevention after ESD found a significantly lower stricture rate (7.1%) compared to the standard approach of endoscopic steroid injection and systemic steroids (53.8%). [] This suggests the oral combination may be a promising preventative strategy. []

ANone: While generally well-tolerated, this compound has been associated with rare cases of anaphylactoid reactions, particularly in individuals with a history of hypersensitivity to corticosteroids. [, , , , ] Other reported side effects include anorectal pruritus, especially with the sodium phosphate ester form, and transient hypokalemia following glucocorticoid administration. [, ]

ANone: High-performance liquid chromatography (HPLC) is widely used to determine the content and related substances in this compound formulations. [, , , , ] UV-Vis spectrophotometry is also employed for content determination and stability studies. [, ]

ANone: this compound is a highly water-soluble ester form of hydrocortisone. [] This property makes it suitable for intravenous administration, allowing for rapid achievement of therapeutic blood levels.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.